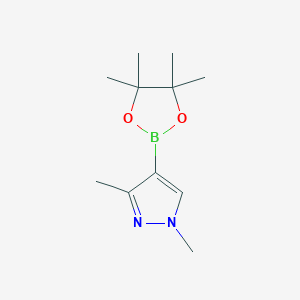![molecular formula C9H14Cl2N2O2 B1390916 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1171101-21-5](/img/structure/B1390916.png)
3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride
Vue d'ensemble
Description
“3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride” is a chemical compound with the molecular formula C9H12N2O2•2HCl and a molecular weight of 253.13 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c12-9(13)3-6-11-7-8-1-4-10-5-2-8;;/h1-2,4-5,11H,3,6-7H2,(H,12,13);2*1H . This indicates the presence of two chloride ions along with the organic moiety.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Metal Ion Analysis
3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride is used as an ion-pairing reagent in capillary electrophoresis for metal analyses in environmental and pharmaceutical samples. This method has been effective for the separation and determination of common metal ions such as lithium, sodium, magnesium, calcium, barium, nickel, and zinc in various water samples and pharmaceutical vitamin preparations (Belin & Gülaçar, 2005).
Pharmaceutical Analysis
This compound has been utilized in the identification of new biologically active substances. Its IR and H1NMR spectra have been used to interpret absorption and structural fragments in pharmaceutical analysis, particularly for structure determination and identification (Беликов, Боровский, & Ларский, 2015).
Synthesis of Biologically Active Compounds
The compound has been instrumental in synthesizing various biologically active compounds. It's used in the synthesis of dabigatran etexilate, an anticoagulant medication, and other pharmaceutical products (Huansheng, 2013). It's also part of the process in creating β-hydroxy-α-amino acids, key intermediates in drug development (Goldberg et al., 2015).
Luminescent and Stimuli-Responsive Properties
This compound is involved in creating materials with luminescent properties and multi-stimuli-responsive features. Such properties are essential in developing advanced materials for various technological applications (Srivastava et al., 2017).
Chemical Analysis and Synthesis
It plays a role in chemical research, particularly in the synthesis and analysis of complex organic compounds. This includes the synthesis of derivatives for research in coordination chemistry and material science (Xiu-jian, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-6-11-7-8-1-4-10-5-2-8;;/h1-2,4-5,11H,3,6-7H2,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDFOQBRAEHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)






![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)

![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)